
lithium;3,3-dimethylbutyl(triethyl)silane
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Overview
Description
Lithium;3,3-dimethylbutyl(triethyl)silane is an organosilicon compound with the molecular formula C12H27LiSi. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3,3-dimethylbutyl(triethyl)silane typically involves the reaction between triethylchlorosilane and a suitable reducing agent. One common method employs lithium aluminum hydride (LiAlH4), which reduces triethylchlorosilane to triethylsilane while liberating aluminum chloride and hydrogen gas . The reaction conditions, such as temperature and pressure, are carefully controlled to achieve high yields and purity levels.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound .
Chemical Reactions Analysis
Types of Reactions
Lithium;3,3-dimethylbutyl(triethyl)silane undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent in the reduction of aldehydes, ketones, and imines.
Hydrosilylation: The compound participates in hydrosilylation reactions, where it adds across double bonds in alkenes and alkynes.
Substitution: It can undergo substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Catalysts: Boron trifluoride (BF3), indium bromide (InBr3), and palladium on carbon (Pd/C).
Solvents: Organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and toluene.
Major Products Formed
The major products formed from reactions involving this compound include:
Hydrocarbons: From the reduction of alcohols and ethers.
Silyl ethers: From the cleavage of secondary alkyl ethers.
Aldolates: From diastereoselective reductive aldol reactions.
Scientific Research Applications
Lithium;3,3-dimethylbutyl(triethyl)silane has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of lithium;3,3-dimethylbutyl(triethyl)silane involves the reactivity of the silicon-hydrogen (Si-H) bond. This bond acts as a hydride donor in many reactions, facilitating the reduction of carbonyl compounds, nitriles, and imines . The Si-H bond is also involved in radical initiations, where it donates hydrogen to initiate polymerizations and coupling reactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Lithium;3,3-dimethylbutyl(triethyl)silane is unique due to its specific combination of lithium and triethylsilane, which imparts distinct reactivity and stability. Compared to similar compounds, it offers better selectivity and milder reaction conditions in various chemical processes .
Properties
CAS No. |
89165-11-7 |
---|---|
Molecular Formula |
C12H27LiSi |
Molecular Weight |
206.4 g/mol |
IUPAC Name |
lithium;3,3-dimethylbutyl(triethyl)silane |
InChI |
InChI=1S/C12H27Si.Li/c1-7-13(8-2,9-3)11-10-12(4,5)6;/h11H,7-10H2,1-6H3;/q-1;+1 |
InChI Key |
LSUQUFOGOPJFGK-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC[Si](CC)(CC)[CH-]CC(C)(C)C |
Origin of Product |
United States |
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